HPLC Purity: ≥99.0% for CAS 1779124-68-3 vs. 95–98% for the 6-Nitropyridin-3-yl Regioisomer and the 3-Nitropyridin-2-yl Regioisomer
Multiple independent supplier certificates of analysis (CoAs) confirm that tert-butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate (CAS 1779124-68-3) is routinely manufactured and supplied at an HPLC purity of ≥99.0% . In contrast, the 6-nitropyridin-3-yl positional isomer (tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, CAS 571189-16-7), which is the canonical Palbociclib intermediate, is consistently listed with a lower HPLC purity specification of >98.0% (typically 95–97% from most suppliers) . Similarly, the 3-nitropyridin-2-yl isomer (CAS 153473-24-6) is offered at 95–97% purity . The ≥99.0% purity level of the target compound directly enables its use as a primary reference standard for quantitative impurity determination without the need for additional potency correction factors that lower-purity materials require under ICH Q2(R1) validation protocols.
| Evidence Dimension | HPLC Purity (Area-%) |
|---|---|
| Target Compound Data | ≥99.0% (HPLC), confirmed by ¹H NMR, ¹³C NMR, HRMS, and elemental analysis |
| Comparator Or Baseline | Comparator 1 (6-nitro isomer, CAS 571189-16-7): >98.0% (HPLC), typical vendor range 95–97%. Comparator 2 (3-nitro-2-yl isomer, CAS 153473-24-6): 95–97%. |
| Quantified Difference | Target compound purity exceeds 6-nitro isomer by ≥1.0 absolute percentage point and 3-nitro-2-yl isomer by ≥2.0–4.0 absolute percentage points. |
| Conditions | Vendor CoA data (Moxin/Molcoo for target; Ruifu Chemical, Bidepharm, AKSci for 6-nitro isomer; Fluorochem, Apollo Scientific, Leyan for 3-nitro-2-yl isomer). All purities determined by reversed-phase HPLC. |
Why This Matters
Higher certified purity reduces potency assignment uncertainty in reference standard qualification, directly lowering the risk of out-of-specification (OOS) results during Palbociclib batch release testing under ICH Q7 GMP requirements.
